molecular formula C20H15ClO4 B283839 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE

2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B283839
M. Wt: 354.8 g/mol
InChI Key: MNVXNCXOCQUTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an indene-dione core, with additional functional groups such as allyloxy, chloro, and methoxy substituents. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(ALLYLOXY)-2-CHLORO-5-METHOXYPHENYL]METHYLENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and its indene-dione core. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15ClO4

Molecular Weight

354.8 g/mol

IUPAC Name

2-[(2-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C20H15ClO4/c1-3-8-25-18-11-16(21)12(10-17(18)24-2)9-15-19(22)13-6-4-5-7-14(13)20(15)23/h3-7,9-11H,1,8H2,2H3

InChI Key

MNVXNCXOCQUTDP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC=C

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC=C

Origin of Product

United States

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